4-ethynyl-2H-chromen-2-one
Overview
Description
4-ethynyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The 4-Ethynyl-2H-Chromen-2-One, a derivative of chroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds
Mode of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The reaction of similar compounds proceeds via intra-molecular nucleophilic amination of the π-activated alkyne .
Biochemical Pathways
Compounds with the chroman-4-one framework have been known to exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the mechanochemical Pechmann procedures allow for avoiding the use of harsh reaction conditions . This method describes the preparation of similar compounds under a rapid and environment-friendly protocol using a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions .
Biochemical Analysis
Biochemical Properties
4-ethynyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, such as apoptosis and cell proliferation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can significantly impact its efficacy and safety. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light or heat. Long-term studies have also indicated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects. The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
4-ethynylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYQBYVVOVUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)OC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.